molecular formula C26H29NO4 B8693177 5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)pyrrolidin-3-ol

5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)pyrrolidin-3-ol

Cat. No. B8693177
M. Wt: 419.5 g/mol
InChI Key: CJFYBUJBXCVKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C26H29NO4 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)pyrrolidin-3-ol

Molecular Formula

C26H29NO4

Molecular Weight

419.5 g/mol

IUPAC Name

5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]pyrrolidin-3-ol

InChI

InChI=1S/C26H29NO4/c1-29-24-12-8-20(9-13-24)26(19-6-4-3-5-7-19,21-10-14-25(30-2)15-11-21)31-18-22-16-23(28)17-27-22/h3-15,22-23,27-28H,16-18H2,1-2H3

InChI Key

CJFYBUJBXCVKLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CC(CN4)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(9H-Fluoren-9-yl)methyl 2-((bis(4-methoxyphenyl)(phenyl)-methoxy)methyl)-4-hydroxypyrrol-idine-1-carboxylate (3.4 g, 5.3 mmoles) is dissolved in anhydrous N,N-dimethylformamide (15 mL). The solution is stirred at ambient temperature, and piperidine (1.1 mL, 11. mmoles) is added. After 1 hour, a copious white precipitate has formed. Water (100 mL) and ethyl acetate (75 mL) are added, and the mixture is stirred until all of the solid has dissolved. The layers are separated and the aqueous layer is extracted with ethyl acetate (75 mL). The combined ethyl acetate layers are washed with saturated aqueous sodium bicarbonate (50 mL) then saturated aqueous sodium chloride (50 mL), dried over anhydrous sodium sulfate and filtered. The filtrate is evaporated to an amorphous white solid. The crude product is purified on silica gel (150 mL bed volume) eluting with methylene chloride:methanol:triethylamine (94:1:5 [v/v/v], 700 mL; then 90:5:5 [v/v/v], 700 mL). Fractions containing pure product by thin layer chromatography are pooled and evaporated to a white glassy foam, which is dried well in vacuo. The yield is 2.2 g (99%).
Name
(9H-Fluoren-9-yl)methyl 2-((bis(4-methoxyphenyl)(phenyl)-methoxy)methyl)-4-hydroxypyrrol-idine-1-carboxylate
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Three

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